This compound can be classified under:
The synthesis of 3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline typically involves several key steps that integrate various chemical reactions. Here are some detailed methods for its synthesis:
The molecular structure of 3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline can be described as follows:
3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline can participate in various chemical reactions:
The mechanism of action for compounds like 3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline often involves interaction with specific biological targets:
The physical and chemical properties of 3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline include:
3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline has several scientific applications:
The compound systematically named as 3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline follows IUPAC conventions for substituted anilines with amide-linked heterocycles. Its molecular formula is C₁₂H₁₅FN₃O, with a molecular weight of 236.27 g/mol. The parent structure is aniline (benzenamine), with three key substituents:
The carbonyl linker (–C(O)–) between the aniline and piperazine distinguishes it from analogous N-linked piperazines (e.g., 3-fluoro-4-(4-methylpiperazin-1-yl)aniline, C₁₁H₁₆FN₃ [1] [7] [9]). This carboxamide connectivity is explicitly denoted by the suffix "carbonyl" in the nomenclature.
Isomeric considerations include:
Table 1: Nomenclature and Identifiers
| Naming System | Name | Identifier |
|---|---|---|
| IUPAC | 3-Fluoro-4-[(4-methylpiperazin-1-yl)carbonyl]aniline | CAS 934601-04-4 [6] |
| Common | 3-Fluoro-4-(4-methylpiperazine-1-carboxamido)aniline | CID 2783055 [1] |
| SMILES | C1(OC(=O)N2CCN(C)CC2)=CC(F)=C(C=C1)N | [7] |
| InChIKey | GOPUCAPKOUZKPS-UHFFFAOYSA-N | [7] [10] |
The fluorine atom at C3 exerts strong −I (inductive withdrawal) and weak +R (resonance donation) effects. This dual influence polarizes the aromatic ring, reducing electron density at C4 and enhancing the electrophilicity of the carbonyl carbon. Hammett constants quantify this: σₘ = 0.34 for meta-fluorine, explaining moderate ring deactivation [8].
The piperazine-carbonyl linkage introduces conformational flexibility:
Table 2: Electronic Parameters of Key Substituents
| Substituent | Hammett Constant (σ) | Effect on Aromatic Ring | Bond Length (C4-C(O)) (Å) |
|---|---|---|---|
| –F (meta) | σₘ = 0.34 | −I > +R (net withdrawal) | 1.48 (DFT-calculated) |
| –C(O)N(CH₂)₃NCH₃ | σₚ = 0.45 | Strong −I/−R | 1.36 (amide C=O) |
DFT simulations reveal a twist angle of 15–25° between the amide plane and aromatic ring, minimizing steric clash. The fluorine’s ortho position to the carbonyl further distorts bond angles (C3-C4-C(O) ≈ 118°) [5] [8].
This compound belongs to a class of para-substituted anilines with piperazine modifications. Key structural analogs include:
Table 3: Biological Activity Correlations
| Compound | Structural Feature | Reported Activity |
|---|---|---|
| 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline | Direct C-N bond | Serotonin transporter (SERT) affinity [3] |
| Chalcone-piperazine hybrids | Carbonyl linker | Antitumor activity (A549 IC₅₀: 0.19 μM) [8] |
| Flavone-piperazine carboxamides | Amide spacer | Enhanced water solubility [8] |
Table 4: Physicochemical Comparison of Arylpiperazine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | log P (Predicted) | Melting Point (°C) |
|---|---|---|---|---|---|
| 3-Fluoro-4-(4-methylpiperazine-1-carbonyl)aniline | C₁₂H₁₅FN₃O | 236.27 | 4 | 1.11 | 140 [2] |
| 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline | C₁₁H₁₆FN₃ | 209.26 | 3 | 0.95 | 87–89 [4] |
| 4-[(4-Methylpiperazin-1-yl)carbonyl]aniline | C₁₂H₁₇N₃O | 219.28 | 3 | 0.87 | 140 [2] |
| 3-Fluoro-4-(morpholine-4-carbonyl)aniline | C₁₁H₁₃FN₂O₂ | 224.24 | 4 | 0.92 | Not reported [6] |
The carbonyl bridge in 3-fluoro-4-(4-methylpiperazine-1-carbonyl)aniline balances rigidity and solubility. Compared to direct-linked analogs, it shows:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7